8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery due to their resemblance to nitrogen bases found in DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating the starting materials with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. The nature of the acyl group in the starting material can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The methylsulphanyl group can be oxidized to sulfoxide or sulfone derivatives.
Substitution: The methylsulphanyl group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the methylsulphanyl group.
Substitution: Benzylamine (BnNH2) can be used for the substitution of the methylsulphanyl group after prior oxidation.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities
Mechanism of Action
The mechanism of action of 8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as protein tyrosine kinases and cyclin-dependent kinases. These interactions can inhibit the activity of these enzymes, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in the position of functional groups.
Pyrido[2,3-d]pyrimidin-7-ones: Other derivatives with different substituents at various positions.
Uniqueness
8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrido[2,3-d]pyrimidine derivatives .
Properties
CAS No. |
850628-77-2 |
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Molecular Formula |
C12H15N3OS |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
5-methyl-2-methylsulfanyl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H15N3OS/c1-7(2)15-10(16)5-8(3)9-6-13-12(17-4)14-11(9)15/h5-7H,1-4H3 |
InChI Key |
MYVNYGJUPRDBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)SC)C(C)C |
Origin of Product |
United States |
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